Boc-D-Homoserine

Descripción general

Descripción

Boc-D-Homoserine is a derivative of serine . It is used for research purposes and is not sold to patients . D-Homoserine is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .

Synthesis Analysis

The synthesis of Boc-D-Homoserine involves several steps. The carboxylic acid group of Boc-protected homoserine is esterified by treatment with diazomethane. The side-chain hydroxyl of the doubly protected homoserine is subsequently tosylated by treatment with tosyl chloride in pyridine. The tosylate leaving group is displaced with ionic azide from sodium azide .

Molecular Structure Analysis

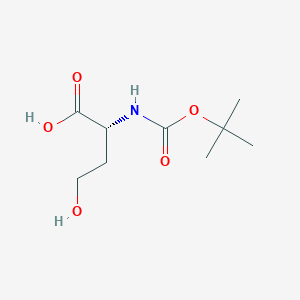

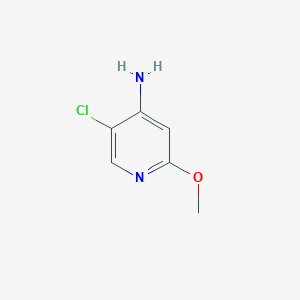

The molecular formula of Boc-D-Homoserine is C9H17NO5 . Its molecular weight is 219.24 . The structure includes a serine derivative .

Physical And Chemical Properties Analysis

Boc-D-Homoserine is a solid substance that is white to off-white in color . Its molecular weight is 219.24 . The CAS number is 745011-75-0 .

Aplicaciones Científicas De Investigación

1. Peptide Synthesis

- Boc-D-Homoserine is used in the synthesis of radioactive O-succinyl-L-homoserine, facilitating the preparation of radioactive material with high purity for biochemical analysis (Greene, 1977).

- It also plays a role in creating peptide analogues of DNA, where it's used to form N-Boc-L-α-amino-γ-N3-benzoylthymine butyric acid benzylester, a compound used in solution phase peptide synthesis (Ceulemans et al., 1995).

- In the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an amino acid for the facile preparation of neoglycopeptides, Boc-D-Homoserine is crucial. This derivative expands the availability of neoglycopeptide synthesis strategies (Carrasco et al., 2003).

2. Nucleopeptide Analogues

- Boc-D-Homoserine derivatives are utilized in the preparation of base-stable nucleopeptide analogues, which are promising candidates for antisense or anti-gene therapeutics. Its use allows for the formation of nucleopeptides with stable amino acid-nucleoside phosphate diester linkages (Beltrán et al., 2004).

3. Polymer Science

- In polymer science, Boc-D-Homoserine is involved in the controlled synthesis of amino acid-based pH-responsive chiral polymers. These polymers, exhibiting properties like pH responsiveness and optical activity, are attractive for drug delivery applications and biomolecule conjugation (Bauri et al., 2013).

- Another application is seen in the synthesis of L-α-vinylglycine from L-homoserine lactone, where Boc groups are used as acid-labile protecting groups. This synthesis approach is significant for producing L-α-vinylglycine efficiently (Berkowitz & Smith, 1996).

Mecanismo De Acción

Target of Action

Boc-D-Homoserine, a serine derivative , is primarily targeted at the Sodium/hydrogen exchanger 1 in humans . This exchanger plays a crucial role in maintaining the pH and volume of cells by removing one intracellular proton in exchange for one extracellular sodium ion .

Mode of Action

It’s known that amino acid derivatives like boc-d-homoserine can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Boc-D-Homoserine may be involved in the metabolism of L- and D-homoserine in Escherichia coli . Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . Therefore, Boc-D-Homoserine could potentially affect these biosynthetic pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound has a molecular weight of 21924 , which could influence its bioavailability and pharmacokinetics.

Result of Action

As a serine derivative, it may have potential ergogenic effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Safety and Hazards

Boc-D-Homoserine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMWPDUXBZKJN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517079 | |

| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Homoserine | |

CAS RN |

67198-87-2, 745011-75-0 | |

| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-d-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3029593.png)

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)